molecular formula C19H26N4O3S2 B2801770 N-(4-(N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 946249-02-1

N-(4-(N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2801770
CAS No.: 946249-02-1
M. Wt: 422.56
InChI Key: WDVZMRKUQVVDEU-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide is a synthetic compound with interesting pharmacological properties. This molecule stands out due to its intricate structure which combines various functional groups, contributing to its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step reaction sequence. The initial step involves the formation of the 4-methylpiperazin-1-yl intermediate. This is followed by a coupling reaction with a thiophen-3-yl derivative. The final steps include sulfamoylation and subsequent acetamidation. Reaction conditions typically involve the use of polar solvents like DMF, under inert atmosphere to prevent oxidation, and catalysts to facilitate each coupling and addition reaction.

Industrial Production Methods

For large-scale production, flow chemistry techniques are often employed. These involve continuous reaction streams that enhance efficiency and yield while reducing by-products. The use of automated reaction monitoring ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The thiophene ring can undergo oxidation to form sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions target the amide bonds, typically resulting in the cleavage of the molecule into smaller fragments.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Using lithium aluminum hydride or palladium on carbon.

  • Substitution: Employing reagents like alkyl halides for alkylation, under acidic or basic conditions.

Major Products Formed

  • Oxidized thiophene derivatives.

  • Reduced fragments of the parent compound.

  • Various substituted derivatives enhancing or modifying its pharmacological properties.

Scientific Research Applications

This compound’s unique structure allows it to interact with multiple biological targets. It has been explored in:

  • Chemistry: As a versatile scaffold for synthesizing new pharmacophores.

  • Biology: In studies to understand its binding affinities with different enzymes and receptors.

  • Medicine: Potential therapeutic applications in oncology, due to its interactions with cancer cell signaling pathways.

  • Industry: As an intermediate in the synthesis of other complex molecules used in pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through binding to specific molecular targets in cells, such as enzymes or receptors involved in signal transduction pathways. The piperazine and thiophene rings are crucial for this interaction, allowing it to fit into the active sites of these proteins and modulate their activity.

Comparison with Similar Compounds

N-(4-(N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide shares similarities with other sulfonamide and piperazine-containing compounds. its unique combination of functional groups and the presence of the acetamide moiety sets it apart. Similar compounds include:

  • Sulfamethoxazole: An antibacterial sulfonamide.

  • Piperazine: Used in antihelminthic drugs.

This compound’s distinctiveness lies in its multi-targeted action and its synthetic accessibility, making it a valuable molecule for further research and development.

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Properties

IUPAC Name

N-[4-[[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S2/c1-15(24)21-17-3-5-18(6-4-17)28(25,26)20-13-19(16-7-12-27-14-16)23-10-8-22(2)9-11-23/h3-7,12,14,19-20H,8-11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVZMRKUQVVDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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